molecular formula C13H19NO B291340 3-methyl-N-(1-methylbutyl)benzamide

3-methyl-N-(1-methylbutyl)benzamide

カタログ番号: B291340
分子量: 205.3 g/mol
InChIキー: MGMMFUGQJMNMKH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-N-(1-methylbutyl)benzamide (C₁₂H₁₇NO, molecular weight 191.27 g/mol) is a benzamide derivative characterized by a 3-methylbenzoyl core and a branched N-(1-methylbutyl) substituent. Its IUPAC name reflects the methyl group at the benzene ring’s meta position and the secondary amine linkage to a 1-methylbutyl chain.

特性

分子式

C13H19NO

分子量

205.3 g/mol

IUPAC名

3-methyl-N-pentan-2-ylbenzamide

InChI

InChI=1S/C13H19NO/c1-4-6-11(3)14-13(15)12-8-5-7-10(2)9-12/h5,7-9,11H,4,6H2,1-3H3,(H,14,15)

InChIキー

MGMMFUGQJMNMKH-UHFFFAOYSA-N

SMILES

CCCC(C)NC(=O)C1=CC(=CC=C1)C

正規SMILES

CCCC(C)NC(=O)C1=CC=CC(=C1)C

製品の起源

United States

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Group Variations

The pharmacological and physicochemical properties of benzamide derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Comparison of Structural Analogs
Compound Name Substituent Group(s) Molecular Weight (g/mol) Key Properties/Applications
3-Methyl-N-(1-methylbutyl)benzamide N-(1-methylbutyl) 191.27 Synthetic intermediate, flexible N-alkyl chain
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N-(2-hydroxy-1,1-dimethylethyl) Not reported N,O-bidentate directing group for metal-catalyzed C–H functionalization
ABT-670 (3-methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide) N-(heterocyclic oxy-bipyridine) Not reported Dopamine D4 agonist; >85% oral bioavailability in preclinical models
3-Methyl-N-(1,3-thiazol-2-yl)benzamide N-(thiazolyl) 218.28 LogP = 3.02; heterocyclic moiety enhances bioactivity
3-Methyl-N-[2-(trifluoromethyl)phenyl]benzamide N-(2-trifluoromethylphenyl) Not reported Electron-withdrawing CF₃ group improves metabolic stability
Amisulpride/Tiapride/Sulpiride Varying sulfonamide/subs. groups ~300–400 Neuroleptics with poor oral bioavailability

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity and Solubility : The N-(1-methylbutyl) chain in this compound enhances lipophilicity (predicted LogP ~3–4), similar to the thiazole-containing analog (LogP = 3.02) . In contrast, hydroxylated analogs (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) exhibit higher polarity, improving aqueous solubility but reducing membrane permeability .
  • Bioavailability : The N-oxy-pyridinyl group in ABT-670 significantly reduces metabolic degradation, yielding >85% oral bioavailability in dogs, unlike simpler arylpiperazines (e.g., sulpiride) with <20% bioavailability due to rapid first-pass metabolism .

Analytical and Crystallographic Insights

  • Structural Validation : X-ray crystallography (using SHELX ) and NMR confirm substituent conformations. For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide’s crystal structure validated its bidentate coordination capability .
  • Spectroscopic Characterization : IR and GC-MS data differentiate substituent effects (e.g., hydroxyl vs. trifluoromethyl groups) on vibrational modes and fragmentation patterns .

準備方法

Reaction Mechanism and Conditions

The acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acid chloride. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) enhance reaction rates by stabilizing ionic intermediates.

  • Temperature : Room temperature (20–25°C) is typically sufficient, though exothermic reactions may require cooling.

  • Stoichiometry : A 1:1 molar ratio of acid chloride to amine minimizes side reactions like over-acylation.

Yield Optimization Challenges

In the synthesis of mosapride citrate, acetic hydrolysis of N-acetyl-mosapride yielded only 73% of the desired product. For this compound, analogous challenges include:

  • Hydrolysis of acid chloride : Moisture must be rigorously excluded to prevent competitive hydrolysis to 3-methylbenzoic acid.

  • Byproduct formation : Steric hindrance from the branched 1-methylbutyl group may reduce reaction efficiency, necessitating excess amine or prolonged reaction times.

Transition Metal-Catalyzed Coupling Reactions

Nickel-catalyzed methods, as demonstrated in N-methylbenzamide synthesis, offer an alternative pathway. This approach is particularly advantageous for substrates sensitive to traditional acylation conditions.

Catalytic System Design

The protocol involves:

  • Catalyst : Ni(OAc)₂·4H₂O (0.03 mmol) paired with a phosphite ligand.

  • Base : Sodium methoxide (NaOMe, 6.0 mmol) facilitates deprotonation of the amine.

  • Reaction setup : Conducted at 110°C for 10 hours in a sealed flask.

Table 1: Comparative Analysis of Catalytic Conditions

ParameterValueImpact on Yield
Temperature110°CMaximizes turnover frequency
Reaction Time10 hoursEnsures complete conversion
Ligand PresencePhosphite (0.03 mmol)Prevents catalyst deactivation

Substrate Adaptability

For this compound, modifications would include:

  • Replacing N-methylformamide with 1-methylbutylamine.

  • Adjusting the aryl bromide to 3-methylbenzoyl bromide.
    This method’s tolerance for bulky amines remains untested, posing a potential limitation.

Acid Scavenger-Assisted Amidation

The Chinese patent CN101914034A highlights the use of sodium hydroxide as an acid scavenger in synthesizing N,N-diethyl-m-methyl benzamide. This approach minimizes side reactions by neutralizing HCl generated during amidation.

Protocol Overview

  • Reactants : 3-methylbenzoyl chloride (1 eq), 1-methylbutylamine (1.05 eq).

  • Scavenger : NaOH (0.3 eq relative to acid chloride).

  • Solvent : Benzene/water biphasic system enhances mixing and heat dissipation.

Purification and Yield

Post-reaction workup involves:

  • Washing : Saturated ammonium chloride removes residual amine.

  • Extraction : Diethyl ether (3 × 20 mL) isolates the product.

  • Distillation : Removes benzene under reduced pressure (10–15 mmHg, 85°C).
    Reported purity for analogous compounds exceeds 98%, though yields depend on amine nucleophilicity.

Table 2: Critical Parameters in Scavenger-Assisted Synthesis

ParameterOptimal RangeEffect
NaOH/Acid Chloride Ratio0.28–0.35:1Minimizes HCl byproducts
Washing Water Volume0.25× acid chloride massRemoves ionic impurities

Comparative Evaluation of Methodologies

Efficiency Metrics

  • Acylation : Fastest (1–5 hours) but prone to hydrolysis.

  • Catalytic Coupling : Higher yields reported (up to 85%) but requires specialized ligands.

  • Scavenger Method : Achieves >98% purity but involves multi-step purification.

Scalability Considerations

Industrial applications favor the acid scavenger method due to:

  • Lower catalyst costs : NaOH is economical compared to nickel complexes.

  • Solvent recovery : Benzene can be recycled via distillation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-N-(1-methylbutyl)benzamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling 3-methylbenzoic acid derivatives with 1-methylbutylamine under anhydrous conditions. Key steps include:

  • Use of coupling agents like DCC (dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) in dichloromethane .
  • Temperature control (room temperature to 60°C) to minimize side reactions.
  • Purification via column chromatography or recrystallization to isolate the product.
    • Optimization : Adjust stoichiometry of reagents (e.g., 1.2:1 amine-to-acid ratio), inert atmosphere (N₂/Ar) to prevent oxidation, and solvent choice (e.g., THF for faster kinetics) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Methods :

  • ¹H/¹³C NMR : Identify substituents on the benzamide core (e.g., methyl group at C3, branching in the 1-methylbutyl chain). Look for amide proton signals at δ 6.5–8.0 ppm .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 234.2) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Approach :

  • Perform docking studies using protein targets (e.g., bacterial enzymes) to predict binding affinities. Modify substituents (e.g., nitro or amino groups) to optimize interactions.
  • Use QSAR models to correlate structural features (e.g., logP, polar surface area) with antimicrobial activity .
    • Validation : Cross-validate predictions with in vitro assays (e.g., MIC against S. aureus) .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound analogs?

  • Data Analysis :

  • Compare assay conditions (e.g., bacterial strain variability, compound solubility in DMSO vs. aqueous buffers).
  • Validate purity (e.g., via HPLC) to rule out impurities influencing results .
    • Mechanistic Studies : Use isothermal titration calorimetry (ITC) to quantify target binding and confirm structure-activity relationships .

Q. How can crystallographic tools like SHELXL improve structural determination of this compound derivatives?

  • Protocol :

  • Collect high-resolution X-ray data (≤1.0 Å) and refine using SHELXL. Key parameters:
  • R-factor (<5%), ADP validation to check for overfitting.
  • Hydrogen bonding networks : Confirm amide group geometry and intermolecular interactions .
    • Case Study : Apply to resolve stereochemical ambiguities in branched alkyl chains .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。